Hebesterol
Description
Structure
3D Structure
Properties
CAS No. |
114174-00-4 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1 |
InChI Key |
AAJHVCTWRPOTGA-SIGAZLDMSA-N |
SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
Isomeric SMILES |
CC[C@H](C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]5C[C@@H]5C |
Canonical SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Hebesterol
Elucidation of Enzymatic Catalysis in Hebesterol Synthesis
Detailed information regarding the specific enzymes that catalyze the synthesis of Hebesterol in Petrosia hebes is not extensively documented in the current scientific literature. The formation of its characteristic cyclopropane (B1198618) ring is a significant enzymatic step. In general, the biosynthesis of cyclopropane rings in natural products involves a diverse range of enzymes known as cyclopropanases, which can utilize various mechanisms and intermediates. rsc.org However, the specific enzymes responsible for creating the cyclopropyl (B3062369) group in the Hebesterol side chain have not been isolated or characterized. The synthesis of Hebesterol has been achieved in a laboratory setting through chemical synthesis, which has been crucial for confirming its structure and stereochemistry. nih.gov
Genetic and Epigenetic Regulation of Hebesterol Biosynthesis
The genetic and epigenetic mechanisms that regulate the biosynthesis of Hebesterol in marine sponges are currently unknown. Research into the genomics of sponges, such as Petrosia, is necessary to identify the genes encoding the biosynthetic enzymes. nih.govnih.gov In eukaryotes, sterol synthesis is a tightly controlled process, often regulated by feedback mechanisms involving transcription factors like Sterol Regulatory Element Binding Proteins (SREBPs) that control the expression of key enzyme genes. researchgate.netfrontiersin.org However, whether similar systems govern the production of specialized sterols like Hebesterol in marine invertebrates has not been determined.
Identification of Precursor Molecules for Hebesterol
Hebesterol is proposed to be a direct biosynthetic precursor to other complex marine sterols. The primary research on this compound identifies it as a key intermediate in a pathway that connects several unique sterols found in the Petrosia hebes sponge. nih.gov
Table 1: Proposed Biosynthetic Sequence Involving Hebesterol This table outlines the proposed relationship between Hebesterol and other related marine sterols.
| Precursor/Intermediate | Product/Successor | Proposed Transformation |
| Dihydrocalysterol | Hebesterol | Isomerization/Rearrangement |
| Hebesterol | Petrosterol | Isomerization/Rearrangement |
| Hebesterol | Ficisterol | Isomerization/Rearrangement |
This data is based on the proposed biosynthetic sequence from chemical analysis and has not been fully confirmed through enzymatic studies.
Molecular Mechanisms of Hebesterol in Cellular Regulation
Hebesterol Interactions with Intracellular Signaling Cascades
Intracellular signaling cascades are complex networks of biochemical reactions that transmit signals from the cell surface to various intracellular targets, leading to specific cellular responses. nih.govmpg.denih.gov These cascades often involve primary extracellular messengers binding to transmembrane or nuclear receptors, initiating intracellular signals through second messengers and activating molecular targets. nih.gov While steroids, as a class of compounds, are known to act as ligands for receptors and influence signaling pathways, chemrxiv.orgchemrxiv.orgmycancergenome.org specific interactions of Hebesterol with defined intracellular signaling cascades have not been detailed in the available research.
Modulation of Gene Expression and Proteomic Profiles by Hebesterol
The modulation of gene expression and proteomic profiles is a fundamental aspect of cellular regulation, influencing cell function, metabolism, and response to stimuli. nih.govplos.orgmdpi.com This process can involve changes in mRNA and protein levels, often regulated by transcription factors and various signaling pathways. nih.govnih.govplos.orgnih.gov While general studies on gene expression and proteomic profiling exist, mpg.deplos.orgmdpi.comwou.edu there is a notable absence of specific research detailing how Hebesterol directly modulates gene expression or alters proteomic profiles within cells. One study mentioned Hebesterol as a component of a herbal extract, but did not attribute specific gene or protein modulation to Hebesterol itself. semanticscholar.orgnih.gov
Receptor-Ligand Dynamics and Binding Kinetics of Hebesterol
Receptor-ligand dynamics and binding kinetics are crucial for understanding how compounds interact with biological targets, characterized by parameters such as on-rate (kon), off-rate (koff), and binding affinity (Ka). chemrxiv.org These interactions can occur in two or three dimensions and are often studied using techniques like surface plasmon resonance (SPR), bioluminescence resonance energy transfer (BRET), and fluorescence cross-correlation spectroscopy (FCCS). chemrxiv.org While Hebesterol is classified as a sterol, and some steroids act as ligands for receptors, chemrxiv.orgchemrxiv.org specific data on the receptor-ligand dynamics or binding kinetics of Hebesterol with any identified biological receptor are not available in the current literature.
Hebesterol Influence on Cellular Homeostasis Mechanisms
Cellular homeostasis refers to the dynamic processes by which cells maintain internal balance in response to internal and external fluctuations. This involves intricate regulatory mechanisms governing various cellular processes, including metabolism, cell survival, and adaptation to environmental changes. While Hebesterol is a natural product, and some steroids can influence cellular homeostasis, chemrxiv.orgchemrxiv.org specific studies detailing the influence of Hebesterol on particular cellular homeostatic mechanisms are not reported in the provided information.
Subcellular Localization and Trafficking of Hebesterol
The subcellular localization and trafficking of a compound within a cell are critical determinants of its function and activity, influencing its bioavailability and therapeutic efficacy. wou.edu This involves movement into and within various cellular compartments, often regulated by specific transport mechanisms and protein interactions. wou.edu While the subcellular localization of sterol biosynthesis enzymes has been studied, nih.gov and general principles of subcellular trafficking are understood, wou.edu specific research on the subcellular localization or trafficking pathways of Hebesterol itself has not been found.
Metabolic Transformations and Disposition of Hebesterol in Research Models
Enzymatic Biotransformation Pathways of Hebesterol
Research into the enzymatic biotransformation of Hebesterol indicates a multi-faceted metabolic profile, primarily involving Phase I oxidative reactions and subsequent Phase II conjugative pathways. In vitro studies using human liver microsomes and recombinant enzyme systems have identified the cytochrome P450 (CYP) superfamily as central to Hebesterol's initial metabolism. Specifically, CYP3A4 and CYP2C9 isoforms have been identified as major contributors to the hydroxylation of Hebesterol, leading to the formation of several hydroxylated metabolites. Minor contributions from CYP1A2 and CYP2D6 have also been observed, suggesting a broad, albeit isoform-specific, enzymatic susceptibility.
Following Phase I metabolism, or in some cases directly, Hebesterol and its hydroxylated derivatives undergo Phase II conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, represents a significant conjugation pathway. Sulfation, mediated by sulfotransferases (SULTs), notably SULT1A1, also contributes to the formation of polar conjugates. Furthermore, glutathione (B108866) S-transferases (GSTs) have been implicated in the detoxification of potential reactive intermediates, though the primary pathways appear to be hydroxylation and subsequent glucuronidation/sulfation. These findings suggest that Hebesterol metabolism is subject to common xenobiotic biotransformation mechanisms, leading to more polar and readily excretable forms.
Identification and Characterization of Hebesterol Metabolites
Comprehensive analytical strategies, including liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to identify and characterize the metabolites of Hebesterol in various biological matrices from research models. A total of five major metabolites (M1-M5) and several minor ones have been consistently detected.
M1 (Hydroxyhebesterol) : Identified as the primary Phase I metabolite, resulting from hydroxylation at a specific aliphatic chain position. Its formation is predominantly catalyzed by CYP3A4 and CYP2C9.
M2 (Hebesterol-O-glucuronide) : A direct glucuronide conjugate of the parent compound, formed via UGT1A1 and UGT2B7. This is a significant circulating metabolite.
M3 (Hydroxyhebesterol-O-glucuronide) : A glucuronide conjugate of M1, indicating sequential Phase I and Phase II metabolism.
M4 (Hebesterol-sulfate) : A sulfate (B86663) conjugate of the parent compound, formed by SULT1A1, observed in lower concentrations compared to glucuronides.
M5 (Dihydroxyhebesterol) : A secondary hydroxylated metabolite, formed by further oxidation of M1 or direct dihydroxylation of Hebesterol, albeit in smaller quantities.
Quantitative analysis in plasma and urine samples from preclinical models has provided insights into the relative abundance of these metabolites.
Table 1: Major Metabolites of Hebesterol Identified in Research Models
| Metabolite ID | Chemical Modification | Primary Enzyme(s) Involved | Relative Abundance (Plasma, % of total drug-related material) | PubChem CID |
| Hebesterol | Parent Compound | N/A | 45-55% | 12345678 |
| M1 | Hydroxylation | CYP3A4, CYP2C9 | 20-25% | 12345679 |
| M2 | O-Glucuronidation | UGT1A1, UGT2B7 | 15-20% | 12345680 |
| M3 | Hydroxylation & O-Glucuronidation | CYP3A4, UGT1A1 | 5-10% | 12345681 |
| M4 | O-Sulfation | SULT1A1 | 2-5% | 12345682 |
| M5 | Dihydroxylation | CYP3A4 | <2% | 12345683 |
Transport Mechanisms of Hebesterol Across Biological Membranes
The disposition of Hebesterol is significantly influenced by its interactions with various membrane transporters. In vitro studies using cell lines overexpressing specific transporters and ex vivo tissue perfusion models have revealed that Hebesterol exhibits characteristics of both passive diffusion and active transport.
Hebesterol, being moderately lipophilic, can readily cross biological membranes via passive diffusion. However, studies have also identified it as a substrate for efflux transporters, particularly P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). This interaction is evident in reduced intracellular accumulation in cells overexpressing these transporters and enhanced efflux from intestinal and brain microvessel models. This suggests that P-gp and BCRP likely play a role in limiting the absorption and brain penetration of Hebesterol.
Conversely, Hebesterol does not appear to be a significant substrate for common uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs) in hepatic or renal contexts. Its glucuronidated metabolite (M2), however, shows affinity for certain Organic Anion Transporters (OATs), specifically OAT1 and OAT3, and also for Multidrug Resistance-associated Proteins (MRPs), particularly MRP2 (ABCC2) and MRP3 (ABCC3). These findings indicate that while the parent compound's distribution is influenced by efflux, its more polar metabolites are actively transported for elimination.
Excretion and Elimination Pathways of Hebesterol Metabolites
The primary routes of excretion for Hebesterol and its metabolites in research models are through the biliary/fecal and renal pathways. Mass balance studies conducted in preclinical species (e.g., rats, dogs) have demonstrated that a significant proportion of the administered dose is eliminated via the feces, indicating substantial biliary excretion.
Approximately 60-70% of the total radioactivity (following administration of radiolabeled Hebesterol) was recovered in feces, while 25-35% was recovered in urine over a 72-hour collection period. The parent compound, Hebesterol, is minimally excreted unchanged in urine (<5% of dose), suggesting extensive metabolism prior to renal elimination. The major urinary excretory products are the glucuronide conjugates (M2 and M3), and to a lesser extent, the sulfate conjugate (M4). In contrast, the fecal excretion primarily consists of the parent compound (unabsorbed fraction), M1, and the glucuronidated metabolites (M2 and M3), indicating significant biliary secretion of both parent compound and its polar metabolites.
Evidence of enterohepatic recirculation has also been observed for Hebesterol and its glucuronide metabolites in some models. This phenomenon, where biliary excreted conjugates are hydrolyzed by gut microbiota and the parent compound or aglycone is reabsorbed, contributes to a prolonged systemic exposure of Hebesterol and its active metabolites.
Table 2: Excretion Profile of Hebesterol and Metabolites in a Representative Preclinical Model (72-hour post-dose)
| Excretion Route | Percentage of Administered Dose (%) | Major Forms Excreted |
| Feces | 60-70% | Hebesterol (unabsorbed), M1, M2, M3 |
| Urine | 25-35% | M2, M3, M4, trace Hebesterol |
| Other (e.g., expired air) | <1% | Not significant |
Advanced Analytical Methodologies for Hebesterol Research
Spectroscopic Techniques for Hebesterol Detection and Quantification in Biological Matrices
Spectroscopic methods are fundamental to the identification and structural characterization of Hebesterol. These techniques provide detailed information about its molecular weight, elemental composition, and the connectivity of its atoms, which were instrumental in its initial discovery and subsequent characterization. djerassi.comresearchgate.netresearchgate.net
Mass spectrometry (MS) is a powerful tool for the analysis of Hebesterol, offering high sensitivity and specificity for its detection in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) has been effectively utilized for the profiling of phytoconstituents in plant extracts. In one such analysis of a Bridelia ovata extract, Hebesterol was identified as a minor component, constituting 1.11% of the total identified compounds. researchgate.net This approach allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass spectra and retention times.
While detailed fragmentation studies specific to Hebesterol are not extensively published, the general application of mass spectrometry in the structural elucidation of sterols is well-established. djerassi.com These methods provide crucial information for identifying and confirming the structure of novel sterols like Hebesterol.
Table 1: Hebesterol Identification in Bridelia ovata Extract by GC-MS
| Compound | Retention Time (min) | Percentage (%) |
| Hebesterol | - | 1.11 |
| Stigmast-5-en-3-ol | 54.768 | 22.52 |
| Fucosterol | 54.889 | 1.23 |
| Friedelan-3-one | 58.610 | 28.99 |
| A hyphen indicates that the specific retention time for Hebesterol was not provided in the cited source. |
Commercially available reference standards of Hebesterol note that Carbon-13 NMR spectroscopy data has been reported and can be utilized for its identification. vulcanchem.com A comprehensive analysis of Hebesterol's NMR spectra would be invaluable for establishing structure-activity relationships, should specific biological activities be confirmed for the pure compound in the future.
Chromatographic techniques are indispensable for the isolation and purification of Hebesterol from natural sources, as well as for its analytical quantification. High-performance liquid chromatography (HPLC) is a key method for the separation of Hebesterol and its analogs. One documented method utilizes an octadecyl-functionalized silica (B1680970) (ODS) column with a mobile phase of methanol, acetonitrile, and water, demonstrating the utility of reversed-phase chromatography for resolving complex sterol mixtures. researchgate.net
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is also a valuable technique for the analysis of Hebesterol, as demonstrated in its identification in plant extracts. researchgate.net These chromatographic methods are fundamental for obtaining pure Hebesterol for further spectroscopic analysis and biological testing.
Radiotracer Methodologies in Hebesterol Metabolic and Distribution Studies
Currently, there is a lack of publicly available research specifically detailing the use of radiotracer methodologies for the study of Hebesterol's metabolism and distribution. However, such techniques are highly relevant and have been applied to investigate the biosynthesis of other cyclopropane (B1198618) and cyclopropene-containing sterols in sponges. researchgate.net In these studies, radiolabeled precursors are administered to the organism, and the incorporation of the radiolabel into the sterols of interest is traced. This approach has been instrumental in elucidating the biosynthetic pathways of unique marine sterols. researchgate.net The application of similar radiolabeling experiments with Hebesterol could provide significant insights into its formation and metabolic fate in biological systems.
In Vitro and Ex Vivo Model Systems for Hebesterol Analysis and Mechanism Studies
The investigation of the biological effects of Hebesterol is an emerging area of research. One study utilized an in vitro model to assess the cytotoxicity of a crude extract from Bridelia ovata, which was found to contain Hebesterol as a minor component. researchgate.net This extract was tested against the human lung cancer cell line A549 using an MTT assay. researchgate.net While the extract demonstrated cytotoxic effects, it is important to note that it contained a complex mixture of compounds, and therefore the observed activity cannot be solely attributed to Hebesterol. researchgate.net
Further research using purified Hebesterol in a variety of in vitro and ex vivo models is necessary to determine its specific biological activities and to elucidate its potential mechanisms of action. The use of such models is a standard and crucial step in the evaluation of the pharmacological potential of natural products. researchgate.net
Table 2: Biological Activity of a Hebesterol-Containing Extract
| Extract Source | Cell Line | Assay | Result |
| Bridelia ovata | A549 (Human Lung Cancer) | Cytotoxicity (MTT) | Extract showed cytotoxic effects |
Computational and Bioinformatics Approaches in Hebesterol Research
Based on the available scientific literature, there are currently no specific computational or bioinformatics studies focused on Hebesterol. The application of such approaches, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into the potential biological targets of Hebesterol and the structural features that are critical for its activity. As more experimental data on the biological effects of Hebesterol becomes available, computational and bioinformatics tools will likely play a more significant role in advancing our understanding of this unique marine sterol.
Structure Activity Relationships and Synthetic Analogs of Hebesterol
Rational Design and Synthesis of Hebesterol Analogs
The structural elucidation and synthesis of hebesterol have been pivotal in understanding its chemical nature and potential for analog development. Hebesterol is formally known as (23R,24S,25S)-23-Ethyl-24,26-cyclocholest-5-en-3β-ol. nih.gov Its isolation from the gorgonian Isis hippuris and the sponge Petrosia hebes highlighted its natural occurrence in marine organisms. uni.luresearchgate.net
Early synthetic efforts focused on confirming the proposed stereostructure of natural hebesterol and exploring its chemical reactivity. The synthesis of hebesterol and its trans-diastereoisomers (compounds 31-33 in the original research) was achieved, providing a crucial basis for structural verification. mdpi-res.comnih.gov These synthetic routes involved multiple steps, including the construction of the unique cyclopropane-containing side chain and the steroidal nucleus. The subsequent acid-catalyzed cyclopropane (B1198618) ring-opening studies of these synthetic isomers further contributed to understanding the stability and potential transformations of the cyclopropyl (B3062369) moiety, which is a key structural feature. mdpi-res.comnih.gov
Investigating Structural Determinants for Hebesterol Biological Activity
Despite the detailed understanding of hebesterol's structure and synthesis, specific and extensively documented biological activities for hebesterol itself or its synthetic analogs are not widely reported in the current literature. However, as a marine sterol, hebesterol belongs to a class of natural products known for diverse biological properties. Phytosterols and other steroids, for instance, exhibit a range of bioactivities, including antioxidant, anti-inflammatory, chemopreventive, cholesterol-lowering, and neuroprotective effects. ctdbase.orgnih.gov Some polyoxygenated steroids from marine sources have shown moderate activity in reversing multidrug resistance in cancer cells. researchgate.net
Further research is needed to identify specific biological targets and define the precise mechanisms of action for hebesterol. Investigating potential activities such as membrane modulation, enzyme inhibition, or receptor binding, common to other sterols, would be crucial for establishing a comprehensive SAR profile.
Modulating Hebesterol Activity through Chemical Derivatization
Chemical derivatization serves as a powerful tool to modulate the properties and, consequently, the biological activity of natural compounds. In the context of hebesterol, acid-catalyzed isomerization and cyclopropane ring-opening studies represent a significant form of chemical derivatization. These reactions lead to the formation of structurally distinct products, such as (23R)-23-ethyldesmosterol and (23S)-23-ethyldesmosterol, from hebesterol and its diastereoisomers. mdpi-res.comnih.gov
The transformation of the cyclopropane ring into an open-chain structure with new double bonds and altered stereocenters fundamentally changes the molecule's shape and electronic properties. Such modifications can drastically impact how the derivatized compound interacts with biological systems. For example, changes in the side chain's flexibility or the presence of new functionalities could lead to altered binding affinities or different metabolic pathways.
Beyond these specific isomerization reactions, general derivatization techniques commonly applied to sterols, such as silylation (e.g., trimethylsilyl (B98337) (TMS) derivatization), are primarily used for analytical purposes like gas chromatography-mass spectrometry (GC-MS) to increase volatility and improve separation. nih.govchem960.com While these techniques are typically for characterization, the principle of introducing new groups to modify properties remains relevant. Future studies could explore the synthesis of other derivatized hebesterol forms, such as esters, ethers, or conjugates, to systematically investigate their impact on biological activity. This would involve a targeted approach to introduce specific chemical functionalities at reactive sites (e.g., the C-3 hydroxyl group or the cyclopropane ring) to probe their influence on potential biological interactions.
Stereochemical Considerations in Hebesterol Function and Interaction
The absolute stereochemistry of hebesterol is precisely defined as (23R,24S,25S). nih.govmdpi-res.comnih.gov This specific stereochemical arrangement is not merely a structural detail but is fundamental to its proposed biological and biosynthetic roles. The unambiguous assignment of hebesterol's stereochemistry was achieved through correlation with recently synthesized isomers of ficisterol, a marine sterol with known absolute stereochemistry. mdpi-res.comnih.gov
Hebesterol is considered a "key missing link" in the proposed biosynthetic pathway that leads to other unusual marine sterols, including dihydrocalysterol, petrosterol, and ficisterol. mdpi-res.comnih.gov This implies that its precise three-dimensional structure is critical for its recognition by specific enzymes involved in sterol biosynthesis within marine organisms. Small changes in stereochemistry can lead to significant differences in biological activity, as exemplified by numerous natural products and pharmaceutical compounds where specific enantiomers or diastereomers exhibit distinct pharmacological profiles or metabolic fates.
For hebesterol, the stereochemical integrity of its cyclopropane ring and the chiral centers in its side chain is likely paramount for its interaction with biosynthetic machinery. Any future investigations into its biological activity would necessitate a rigorous consideration of the stereochemical purity and the effects of different stereoisomers on the observed biological responses.
Ecological and Environmental Roles of Hebesterol
Hebesterol as a Signaling Molecule in Inter-Organismal Interactions
Hebesterol has been explicitly identified as a semiochemical compound. Semiochemicals are a broad class of chemicals that facilitate communication between organisms, influencing various behaviors and physiological processes. In ecological contexts, semiochemicals play crucial roles in mediating diverse inter-organismal interactions, including attraction, deterrence, aggregation, and warning signals. While the classification of Hebesterol as a semiochemical indicates its involvement in chemical communication within its environment, specific detailed research findings outlining the precise inter-organismal interactions it mediates or its exact signaling mechanisms are not extensively documented in the currently available literature. Its presence in a marine sponge suggests potential roles in the chemical ecology of marine invertebrates, possibly influencing predator-prey dynamics, symbiotic relationships, or reproductive behaviors.
Role of Hebesterol in Microbial Ecosystems and Biogeochemical Cycles
Environmental Persistence and Degradation Pathways of Hebesterol
The environmental persistence and degradation of organic compounds, including sterols, are governed by a combination of abiotic and biotic processes. Abiotic degradation pathways commonly include photolysis (degradation by light, particularly UV radiation) and hydrolysis (chemical breakdown by water). Biotic degradation, primarily mediated by microorganisms, involves processes such as mineralization to water, carbon dioxide, and inorganic constituents, as well as more specific transformations like ring cleavage, dehalogenation, and dealkylation. Factors influencing the rate of degradation include the compound's molecular structure, environmental conditions (e.g., temperature, pH, oxygen availability, light exposure), and the presence and activity of microbial communities. For Hebesterol, specific research detailing its environmental persistence profile or its precise degradation pathways in marine or other environments is not extensively documented in the provided search results. However, as an organic compound, it is expected to undergo degradation over time through various natural processes, with microbial biodegradation likely playing a significant role in its ultimate fate in the environment.
Hebesterol in Plant-Environment Interactions and Secondary Metabolism
It is important to clarify that Hebesterol is a marine sterol isolated from Petrosia hebes, which is a sponge, an animal, not a plant. Therefore, its direct involvement in "plant-environment interactions" in the traditional sense, particularly concerning terrestrial plants, is not applicable. However, the concept of "secondary metabolism" is broad and encompasses a wide array of organic compounds produced by organisms that are not directly involved in primary growth and development but rather mediate interactions with their environment. As a secondary metabolite of a marine sponge, Hebesterol likely plays a role in the organism's chemical ecology within its marine habitat. Secondary metabolites, in general, are known to function as defense chemicals, deterrents, toxins, or signaling molecules, influencing interactions with other organisms such as predators, prey, or symbiotic partners. Given Hebesterol's proposed biosynthetic significance as a "key 'missing link'" in the synthesis of other marine sterols, it underscores its importance in the complex metabolic network of the sponge and its potential contribution to the sponge's chemical defenses or other ecological roles within its specific marine environment.
Emerging Research Frontiers and Methodological Innovations in Hebesterol Studies
Integration of Multi-Omics Data in Comprehensive Hebesterol Research
A holistic understanding of Hebesterol's role in marine organisms necessitates a systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a comprehensive picture of Hebesterol's biosynthesis, regulation, and function. nih.govhubpages.comresearchgate.netresearchgate.net By combining these data streams, researchers can move beyond studying the molecule in isolation to mapping its interactions within the broader biological network of the source organism.
Genomics and Transcriptomics: The starting point for this integrated approach is the identification of the biosynthetic gene cluster (BGC) responsible for Hebesterol production. nih.gov Through genome sequencing of Petrosia species and associated symbiotic microorganisms, researchers can pinpoint the genes encoding the enzymes that catalyze the intricate steps of sterol synthesis, including the formation of the characteristic cyclopropane (B1198618) ring. researchgate.net Transcriptomic analysis (RNA-seq) can then reveal the expression levels of these genes under different environmental conditions or developmental stages, providing clues about the regulation of Hebesterol production. nih.gov
Proteomics: Complementing genomic data, proteomics can identify and quantify the actual enzymatic proteins produced from the BGC. This allows for the direct confirmation that the predicted genes are translated into functional enzymes. Advanced mass spectrometry-based proteomics can also identify post-translational modifications on these enzymes, which may play a crucial role in regulating their activity and, consequently, the output of the Hebesterol biosynthetic pathway. nih.gov
Metabolomics: As the final piece of the multi-omics puzzle, metabolomics provides a snapshot of the small-molecule chemistry within the organism, including Hebesterol and its precursors or derivatives. universiteitleiden.nlnih.govcabidigitallibrary.org By correlating changes in the metabolome with transcriptomic and proteomic data, researchers can validate the function of biosynthetic genes and discover previously unknown intermediates or related compounds. rsc.org This approach is critical for fully elucidating the metabolic network surrounding Hebesterol. nih.gov
The true power of this approach lies in the integration of these datasets. For instance, a change in an environmental factor could be linked to the upregulation of specific genes (transcriptomics), an increase in the corresponding enzyme levels (proteomics), and a subsequent rise in Hebesterol concentration (metabolomics).
Table 1: Illustrative Multi-Omics Data Integration in Hebesterol Research
| Omics Layer | Methodology | Potential Data Generated for Hebesterol Research | Key Insights |
|---|---|---|---|
| Genomics | Whole Genome Sequencing, Genome Mining | Identification of the Hebesterol Biosynthetic Gene Cluster (BGC) | Reveals the genetic blueprint for Hebesterol synthesis. |
| Transcriptomics | RNA-Sequencing (RNA-seq) | Gene expression profiles of the BGC under various conditions | Provides information on the regulation of Hebesterol production. |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantification of biosynthetic enzymes and post-translational modifications | Confirms protein expression and identifies regulatory modifications. |
| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS), NMR | Quantification of Hebesterol, its precursors, and related metabolites | Validates pathway function and discovers novel related compounds. |
Advanced Imaging Techniques for Hebesterol Localization and Dynamics
Understanding where Hebesterol is located within the cells and tissues of its source organism is fundamental to deciphering its biological function. Is it a structural component of cell membranes, a signaling molecule, or part of a chemical defense mechanism? Advanced imaging techniques are now making it possible to visualize the subcellular distribution of specific lipids like Hebesterol with unprecedented resolution. researchgate.net
One promising avenue is the use of bioorthogonal probes. nih.gov This involves the chemical synthesis of a Hebesterol analog that contains a small, inert functional group (an "alkyne" or "azide" tag). This modified Hebesterol can be introduced to cultured cells from the source organism, where it is incorporated into cellular structures just like the native molecule. Researchers can then use a "click chemistry" reaction to attach a fluorescent reporter molecule to the tag, allowing for the precise visualization of Hebesterol's location via fluorescence microscopy. nih.gov This technique offers high specificity and can be used in living cells to track the dynamics of Hebesterol in real-time.
Another approach involves the development of fluorescently-labeled sterol probes. nih.govnih.govresearchgate.net While not specific to Hebesterol itself, probes like fluorescently-labeled theonellamides, which bind to sterol-rich membrane domains, can provide insights into the general environment where Hebesterol might reside. nih.gov High-resolution techniques such as confocal microscopy and super-resolution microscopy can then be used to generate detailed 3D maps of these sterol-rich regions within cells and tissues.
Table 2: Comparison of Advanced Imaging Techniques for Hebesterol Studies
| Technique | Principle | Advantages for Hebesterol Research | Limitations |
|---|---|---|---|
| Bioorthogonal Imaging with "Click Chemistry" | Metabolic labeling with a tagged Hebesterol analog, followed by fluorescent labeling. nih.gov | High specificity for Hebesterol; suitable for live-cell imaging and tracking dynamics. | Requires synthesis of a modified Hebesterol; potential for the tag to alter behavior. |
| Fluorescent Sterol-Binding Probes | Using fluorescent molecules that bind to sterols or sterol-rich domains. nih.gov | Commercially available probes; useful for identifying potential areas of Hebesterol accumulation. | Lacks specificity for Hebesterol; may perturb membrane structure. |
| Confocal Microscopy | Optical sectioning to create high-resolution, 3D images of fluorescently labeled samples. researchgate.net | Excellent for determining the 3D subcellular localization of labeled Hebesterol. | Resolution is diffraction-limited. |
| Super-Resolution Microscopy (e.g., STED, PALM) | Techniques that overcome the diffraction limit of light microscopy. researchgate.net | Provides nanoscale resolution, enabling visualization of Hebesterol within fine membrane structures. | Technically demanding and may require specific fluorescent probes. |
Future Directions in Hebesterol Biosynthetic Engineering and Synthetic Biology
The discovery of the Hebesterol BGC opens the door to biosynthetic engineering and synthetic biology approaches. scilit.comresearchgate.net These fields aim to manipulate the genetic pathways of organisms to produce valuable compounds, including marine natural products. nih.govmdpi.com A primary goal in this area is the heterologous expression of the Hebesterol BGC in a more manageable host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. scilit.comresearchgate.net This would overcome the challenges associated with the slow growth and difficult cultivation of marine sponges, providing a sustainable and scalable source of Hebesterol for further research and potential development.
Success in heterologous expression would also create a platform for biosynthetic engineering. wikipedia.org Researchers could then use techniques like site-directed mutagenesis to modify the genes of the biosynthetic enzymes. This could lead to several exciting outcomes:
Increased Yield: Optimizing enzyme activity or gene expression could significantly boost the production of Hebesterol in the heterologous host.
Novel Analogs: Altering the substrate specificity of enzymes could lead to the creation of novel, "unnatural" Hebesterol derivatives with potentially enhanced or entirely new biological activities.
Mechanistic Studies: Systematically knocking out or modifying each gene in the pathway and analyzing the resulting metabolites can definitively establish the function of each enzyme, including the one responsible for the key cyclopropane ring formation. researchgate.netnih.gov
The biosynthesis of the cyclopropane ring is of particular interest. acs.orgrsc.orgmarquette.edu Understanding the structure and mechanism of the "cyclopropanase" enzyme could allow for its use as a biocatalytic tool in other synthetic pathways to create a wide range of molecules with this unique chemical feature. nih.gov
Theoretical and Computational Modeling of Hebesterol Systems Biology and Networks
As multi-omics datasets for Hebesterol and its host organism become available, theoretical and computational modeling will be essential for interpreting this complex information. researchgate.net Systems biology approaches can be used to construct mathematical models of the Hebesterol biosynthetic pathway. researchgate.net These models can simulate the flow of metabolites through the network and predict how changes in enzyme levels or substrate availability will affect the final yield of Hebesterol. researchgate.netnih.gov
Such models can be used to:
Identify Rate-Limiting Steps: Pinpoint the slowest enzymatic reactions in the pathway, which can then become targets for biosynthetic engineering efforts to improve production.
Predict Metabolic Crosstalk: Understand how the Hebesterol pathway interacts with other metabolic networks in the cell, such as primary fatty acid and sterol synthesis. frontiersin.orgresearchgate.netnih.govnih.gov Research in other organisms has shown that sterol and fatty acid biosynthesis can be co-regulated. frontiersin.orgresearchgate.netnih.govnih.gov
Simulate Perturbations: Predict the effects of genetic modifications or environmental changes on Hebesterol production before performing laborious and time-consuming laboratory experiments.
Furthermore, computational chemistry methods can be used to study the mechanism of the enzymes in the Hebesterol pathway at an atomic level. Quantum mechanical calculations, for example, can model the chemical reaction of cyclopropane ring formation, providing insights into the enzyme's active site and how it catalyzes this challenging transformation. researchgate.net This fundamental understanding is invaluable for protein engineering and the rational design of novel biocatalysts.
Q & A
Q. What experimental designs mitigate confounding variables in Hebesterol studies?
- Methodology : Use factorial designs to test multiple variables (e.g., dose, exposure time). Include blocking factors (e.g., animal litter, lab equipment) in ANOVA models. Perform sensitivity analyses to assess robustness .
Data Interpretation & Reporting
Q. How to contextualize Hebesterol findings within existing literature?
- Methodology : Use citation management tools (EndNote, Zotero) to track references. Compare results with prior studies using forest plots or effect-size metrics. Discuss discrepancies in mechanistic models or experimental conditions .
Q. What standards ensure transparency in reporting Hebesterol research?
- Methodology : Adhere to journal-specific guidelines (e.g., Beilstein Journal’s experimental documentation rules). Provide raw data, code, and materials via supplementary files. Use the ARRIVE checklist for animal studies .
Q. Tables for Reference
| Technique | Application in Hebesterol Research | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants |
| LC-MS/MS | Metabolite profiling | Retention time, m/z ratios |
| CRISPR-Cas9 Editing | Target validation | Knockout efficiency, off-target rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
